molecular formula C4H10N2O3S B8617284 3-amino-N-(methylsulfonyl)propanamide

3-amino-N-(methylsulfonyl)propanamide

Cat. No.: B8617284
M. Wt: 166.20 g/mol
InChI Key: ABLNRCAFRRWOLA-UHFFFAOYSA-N
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Description

3-Amino-N-(methylsulfonyl)propanamide is a synthetic compound characterized by a propanamide backbone with a methylsulfonyl (CH₃SO₂-) substituent on the nitrogen atom. This structure confers unique electronic and steric properties, making it relevant in biochemical and pharmaceutical research.

Properties

Molecular Formula

C4H10N2O3S

Molecular Weight

166.20 g/mol

IUPAC Name

3-amino-N-methylsulfonylpropanamide

InChI

InChI=1S/C4H10N2O3S/c1-10(8,9)6-4(7)2-3-5/h2-3,5H2,1H3,(H,6,7)

InChI Key

ABLNRCAFRRWOLA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a core propanamide structure with the following analogs (Figure 1):

  • 3-Amino-N-(3-fluorophenyl)propanamide: Features a 3-fluorophenyl substituent.
  • 3-Amino-N-phenylpropanamide: Substituted with a simple phenyl group.
  • 3-Amino-N-(4-methylphenyl)propanamide: Contains a 4-methylphenyl group.

The methylsulfonyl group in the target compound is a strong electron-withdrawing moiety, contrasting with the electron-deficient fluorine (3-fluorophenyl) and electron-donating methyl (4-methylphenyl) groups in analogs. These substituents influence enzyme-substrate interactions and downstream detection sensitivity .

Enzymatic Activity and VOC Production

Studies on β-alanyl aminopeptidase substrates reveal critical differences in enzyme-driven volatile organic compound (VOC) production:

Compound Substituent VOC Produced VOC Concentration (mg/mL) Statistical Significance vs. Others
3-Amino-N-(3-fluorophenyl)propanamide 3-fluorophenyl 3-fluoroaniline 38.5 (AA44 strain) Highest activity; p < 0.05 vs. methylphenyl
3-Amino-N-phenylpropanamide Phenyl Aniline Comparable to fluorophenyl No significant difference (p = 0.335)
3-Amino-N-(4-methylphenyl)propanamide 4-methylphenyl p-toluidine ~19.8 (AUS52 strain) Poorest performance; p = 0.0009

Key Findings :

  • The 3-fluorophenyl analog demonstrated the highest VOC yields, attributed to fluorine’s electronegativity enhancing substrate-enzyme binding .
  • The methylphenyl analog’s lower activity may stem from steric hindrance or reduced electronic compatibility with the enzyme’s active site .

Detection Sensitivity

This makes the fluorophenyl derivative more suitable for diagnostic applications .

Implications for 3-Amino-N-(methylsulfonyl)propanamide

While direct data on the methylsulfonyl variant are absent, its sulfonyl group’s strong electron-withdrawing nature could alter enzyme kinetics. Further studies are needed to compare sulfonyl-containing analogs in similar assays.

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